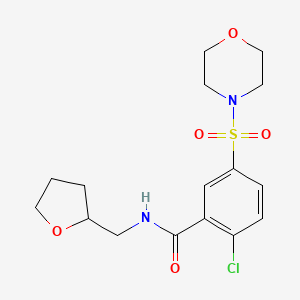
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine, also known as CDM-2, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases. In
Mecanismo De Acción
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine exerts its therapeutic effects through a variety of mechanisms, depending on the disease being studied. In cancer cells, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine induces apoptosis by activating the caspase pathway, which is a series of enzymes that are involved in programmed cell death. In Alzheimer's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine protects neurons from oxidative stress by activating the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the breakdown of cellular components. In Alzheimer's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine reduces the accumulation of beta-amyloid plaques, which are a hallmark of the disease and contribute to the degeneration of neurons. In Parkinson's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine protects neurons from oxidative stress, which is a contributing factor in the development of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine, including its potential use in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine in these diseases, as well as its potential side effects and toxicity in vivo. Finally, the development of more efficient and cost-effective synthesis methods for 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine could facilitate its widespread use in scientific research and potential clinical applications.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine involves a series of chemical reactions, starting with the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography steps to obtain pure 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine.
Aplicaciones Científicas De Investigación
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to protect neurons from oxidative stress, which is a contributing factor in the development of the disease.
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO/c1-8-4-2-3-5-17(8)13(18)9-6-11(15)12(16)7-10(9)14/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCRHGNHNFJOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)


![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)


![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)